4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C13H10Cl3NO3S |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
4-methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-20-8-2-4-9(5-3-8)21(18,19)17-13-7-11(15)10(14)6-12(13)16/h2-7,17H,1H3 |
InChI Key |
QENFACKJGMIUIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs pyridine as both a solvent and acid scavenger, facilitating the deprotonation of the aniline and neutralizing HCl byproducts. In a representative procedure, equimolar quantities of 4-methoxybenzenesulfonyl chloride (1.2 mmol) and 2,4,5-trichloroaniline (1.0 mmol) are stirred in anhydrous pyridine at room temperature for 48–72 hours. The prolonged reaction time ensures complete conversion, as monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is quenched with ice-cold water, precipitating the crude product, which is subsequently purified via recrystallization from ethanol or ethyl acetate.
Optimization Challenges
A critical challenge in this method is the hygroscopic nature of 4-methoxybenzenesulfonyl chloride, which necessitates strict anhydrous conditions to prevent hydrolysis to the sulfonic acid. Furthermore, steric hindrance from the trichlorophenyl group can reduce reaction efficiency, often necessitating a 10–20% molar excess of the sulfonyl chloride to drive the reaction to completion. Patent literature notes that substituting pyridine with N,N-diisopropylethylamine (DIPEA) in polar aprotic solvents like dichloromethane can reduce reaction times to 12–18 hours while maintaining yields above 85%.
Modern SuFEx Approaches for Rapid Sulfonamide Formation
Recent advancements in click chemistry have introduced sulfur fluoride exchange (SuFEx) as a high-efficiency method for constructing sulfonamide bonds. This approach, exemplified in modular synthesis platforms, leverages the reactivity of sulfuryl fluoride (SO₂F₂) gases with aryl alcohols and amines.
Protocol for SuFEx-Mediated Synthesis
In a 96-well plate format, 4-methoxybenzenesulfonyl fluoride is generated in situ by treating 4-methoxybenzenesulfonyl chloride with potassium fluoride in acetonitrile. Subsequently, 2,4,5-trichloroaniline (3.0 µmol) is combined with hexamethyldisilazane (HMDS) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) in MeCN under SO₂F₂ atmosphere. The reaction proceeds at room temperature within 15 minutes, achieving near-quantitative conversion as analyzed by HPLC. Purification involves simple filtration and washing with cold methanol, yielding this compound with >98% purity.
Advantages Over Classical Methods
The SuFEx method eliminates the need for stoichiometric bases and reduces reaction times from days to minutes. Additionally, the gas-phase SO₂F₂ ensures homogeneous reaction conditions, minimizing side products from solvent interactions. However, the requirement for specialized equipment to handle SO₂F₂ and the high cost of BTMG may limit scalability for industrial applications.
Industrial-Scale Synthesis and Process Optimization
Patent literature provides detailed protocols for kilogram-scale production, emphasizing reproducibility and cost-efficiency. A notable example involves a two-step process starting from 4-methoxybenzenesulfonamide and 1,2,4-trichlorobenzene.
Large-Scale Coupling Reaction
In a 500 L reactor, 4-methoxybenzenesulfonamide (22.0 kg) is dissolved in toluene under nitrogen atmosphere. Phosphorus oxychloride (POCl₃, 18.5 kg) is added dropwise at 0–5°C, followed by portion-wise addition of 2,4,5-trichloroaniline (19.2 kg). The mixture is heated to 80°C for 8 hours, cooled, and quenched with ice water. The organic layer is separated, washed with sodium bicarbonate, and concentrated under vacuum. Crude product is recrystallized from isopropanol, yielding 34.7 kg (89%) of this compound with 99.5% HPLC purity.
Critical Process Parameters
-
Temperature Control : Exothermic reactions during POCl₃ addition necessitate jacketed reactors to maintain sub-10°C conditions.
-
Solvent Selection : Toluene’s low polarity minimizes sulfonamide hydrolysis, while isopropanol’s high solubility at elevated temperatures ensures efficient recrystallization.
-
Waste Management : Neutralization of POCl₃ with aqueous sodium bicarbonate generates phosphate salts, requiring specialized filtration systems to meet environmental regulations.
Comparative Analysis of Synthesis Methods
The table below summarizes key metrics for the discussed methodologies:
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolysis of sulfonyl chlorides to sulfonic acids is a persistent issue in classical synthesis. Substituting pyridine with DIPEA reduces water content in the reaction milieu, lowering hydrolysis rates to <5%.
Purification Difficulties
The presence of regioisomeric byproducts (e.g., N-(2,4,6-trichlorophenyl) derivatives) necessitates gradient column chromatography in small-scale syntheses. Industrial processes circumvent this via fractional crystallization in isopropanol, exploiting differences in solubility between isomers .
Chemical Reactions Analysis
Key Steps:
-
Sulfonylation :
-
Purification :
Sulfonamide Group
The sulfonamide moiety (–SO₂NH–) participates in:
-
Hydrolysis :
Under strong acidic or basic conditions, the sulfonamide bond cleaves to yield sulfonic acids and amines. For example:Stability varies with substituents; electron-withdrawing groups (e.g., Cl, OCH₃) enhance resistance to hydrolysis .
-
Substitution Reactions :
The sulfonamide nitrogen can undergo alkylation or acylation in the presence of electrophiles .
Trichlorophenyl Substituent
The 2,4,5-trichlorophenyl group exhibits:
-
Nucleophilic Aromatic Substitution (NAS) :
Chlorine atoms at activated positions (e.g., para to electron-withdrawing groups) may be replaced by nucleophiles (e.g., –OH, –NH₂) under harsh conditions (high temperature, Cu/Fe catalysts) .-
Example:
-
-
Reductive Dechlorination :
Chlorine atoms can be removed via catalytic hydrogenation (e.g., Pd/C, H₂), yielding less halogenated derivatives.
Methoxy Group
The 4-methoxy group (–OCH₃) undergoes:
-
Demethylation :
Strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃) convert methoxy groups to hydroxyl groups:
Biological Interactions and Enzyme Inhibition
While not strictly chemical reactions, interactions with biological systems highlight its pharmacological reactivity :
-
Carbonic Anhydrase Inhibition :
Analogous sulfonamides (e.g., compound 15 in ) bind to zinc ions in carbonic anhydrase isoforms, disrupting enzymatic activity (IC₅₀ values: 1–10 nM) . -
Wnt/β-Catenin Pathway Modulation :
Structural analogs inhibit Wnt signaling by disrupting protein-protein interactions, as seen in studies on colorectal cancer cells .
Comparative Reactivity Data
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide can inhibit the growth of various cancer cell lines. A recent study demonstrated that certain benzenesulfonamide derivatives displayed cytotoxic effects against leukemia and breast cancer cells, with lethality values indicating their potential as chemotherapeutic agents .
Antidiabetic Properties
Sulfonamides are also being investigated for their antidiabetic effects. A study on related compounds revealed that modifications in the structure of benzenesulfonamides could enhance their hypoglycemic activity. Some derivatives showed comparable efficacy to established antidiabetic drugs like glibenclamide . The introduction of specific substituents on the phenyl ring significantly influenced their biological activity.
Synthesis Techniques
The synthesis of this compound typically involves N-sulfonation reactions using sulfonyl chlorides. This method allows for the introduction of various functional groups that can enhance the compound's pharmacological profile .
Central Nervous System Disorders
The compound has been identified as a potential therapeutic agent for treating central nervous system disorders such as Alzheimer's disease and depression. Its mechanism involves antagonizing specific serotonin receptors, which are implicated in mood regulation and cognitive function .
Gastrointestinal Disorders
Additionally, there is evidence suggesting that similar sulfonamide compounds may be effective in managing gastrointestinal disorders like irritable bowel syndrome (IBS). Their pharmacological profiles indicate a capacity to modulate gut motility and alleviate symptoms associated with these conditions .
Herbicidal Properties
Beyond medicinal uses, sulfonamide derivatives have shown promise in agriculture as herbicides. The compound can selectively control unwanted plants in various crops, demonstrating its versatility beyond pharmaceutical applications .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| PMC9604400 | Significant anticancer activity against leukemia and breast cancer cell lines | Potential for development into chemotherapeutic agents |
| PMC3813231 | Enhanced hypoglycemic effects compared to traditional antidiabetic medications | Possible new treatments for diabetes mellitus |
| US20100285964A1 | Effective herbicidal properties for selective crop protection | Application in agricultural pest management |
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
Biological Activity
4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C13H10Cl3N1O2S
- IUPAC Name : this compound
Properties Table
| Property | Value |
|---|---|
| Molecular Weight | 348.65 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 4.5 |
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- IC50 Values :
- MDA-MB-231: 2.85 μM
- A549: 1.35 μM
- HCT-116: 3.04 μM
These results suggest that the compound effectively inhibits cell growth at low micromolar concentrations, indicating its potential as a therapeutic agent against certain cancers .
The mechanism by which this compound exerts its anticancer effects involves dual targeting:
- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule polymerization.
- STAT3 Inhibition : It also inhibits the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival.
Case Studies
- Study on MDA-MB-231 Cells : A detailed examination revealed that treatment with the compound led to significant apoptosis in breast cancer cells, as evidenced by increased caspase activity.
- Xenograft Models : In vivo studies demonstrated that administration of the compound resulted in over 80% inhibition of tumor growth in xenograft models, showcasing its potential efficacy in clinical settings .
Antiviral Properties
Preliminary investigations suggest that this compound may also possess antiviral properties. Its structural similarity to known antiviral agents prompts further exploration into its efficacy against viral infections.
Potential Mechanism
The compound may interfere with viral replication processes or inhibit viral entry into host cells. Further studies are needed to elucidate these mechanisms and validate antiviral activity.
Q & A
Q. What experimental designs evaluate the compound’s biological or pharmacological potential?
- Methodology : Screen for antimicrobial activity via broth microdilution (MIC assays against Gram+/− bacteria). Assess cytotoxicity in human cell lines (MTT assay, IC50 determination). For mechanistic studies, use fluorescence polarization to measure protein-binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
